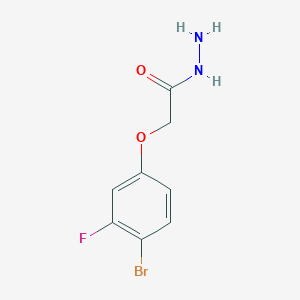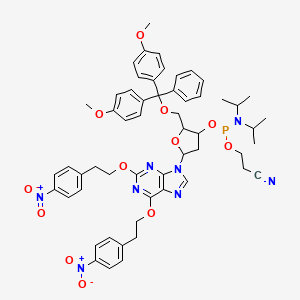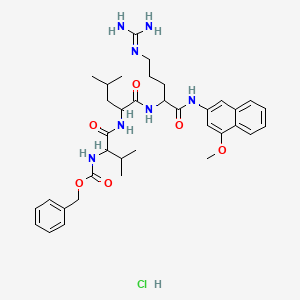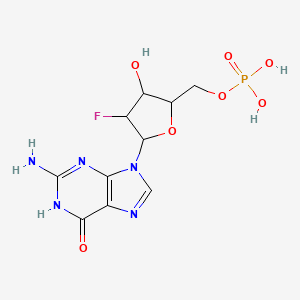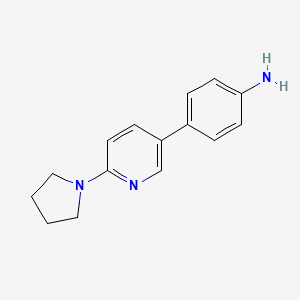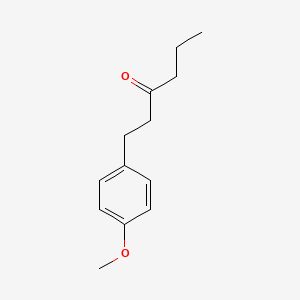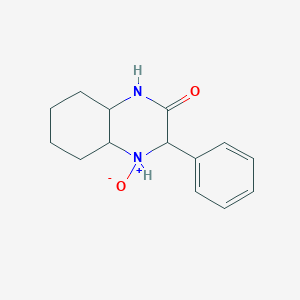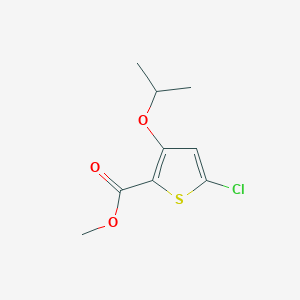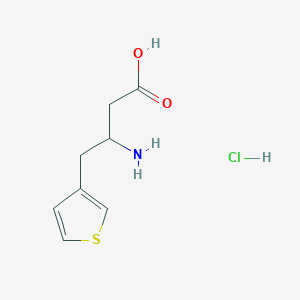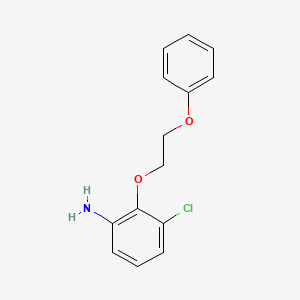
3-Chloro-2-(2-phenoxyethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(2-phenoxyethoxy)aniline is an organic compound with the molecular formula C14H14ClNO2 It is a derivative of aniline, featuring a chloro group, a phenoxyethoxy group, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-phenoxyethoxy)aniline typically involves the reaction of 3-chloroaniline with 2-phenoxyethanol under specific conditions. One common method includes:
Nucleophilic Substitution: The reaction of 3-chloroaniline with 2-phenoxyethanol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Catalytic Methods: Palladium-catalyzed amination reactions can also be employed, where the chloro group is replaced by the phenoxyethoxy group using a palladium catalyst and a suitable ligand.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-2-(2-phenoxyethoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(2-phenoxyethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyethoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Phenoxyethoxy)aniline: Similar structure but lacks the chloro group.
4-(2-Phenoxyethoxy)aniline: Similar structure with the phenoxyethoxy group at a different position.
2-(2-Phenoxyethoxy)aniline: Similar structure with the phenoxyethoxy group at a different position.
Uniqueness
3-Chloro-2-(2-phenoxyethoxy)aniline is unique due to the presence of both the chloro and phenoxyethoxy groups, which can influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, while the phenoxyethoxy group can enhance the compound’s solubility and membrane permeability.
Propiedades
Fórmula molecular |
C14H14ClNO2 |
|---|---|
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
3-chloro-2-(2-phenoxyethoxy)aniline |
InChI |
InChI=1S/C14H14ClNO2/c15-12-7-4-8-13(16)14(12)18-10-9-17-11-5-2-1-3-6-11/h1-8H,9-10,16H2 |
Clave InChI |
HGCVGASAITYFOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCOC2=C(C=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)

